2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.36 (s, 3H, C3-CH₃).
- δ 2.67 (s, 3H, C6-CH₃).
- δ 4.08 (s, 2H, -CH₂COOH).
- δ 7.53 (s, 1H, pyridine H5).
¹³C NMR (101 MHz, DMSO-d₆) :
The trifluoromethyl group’s quadrupolar splitting is evident in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key absorption bands (cm⁻¹):
- 1715 (C=O stretch, carboxylic acid).
- 1280–1120 (C-F stretches, -CF₃).
- 1600 (C=N stretch, pyrazole ring).
- 3100–2500 (broad O-H stretch, carboxylic acid).
The absence of N-H stretches confirms the absence of tautomeric forms.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
High-resolution MS confirms the molecular formula with an error <2 ppm.
Table 1 : Summary of Spectroscopic Data
Properties
IUPAC Name |
2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5-3-7(11(12,13)14)9-6(2)16-17(4-8(18)19)10(9)15-5/h3H,4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVIHELTTZBAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,6-dimethyl-4-(trifluoromethyl)pyridine and hydrazine derivatives.
Introduction of the acetic acid moiety: This step involves the functionalization of the pyrazolo[3,4-b]pyridine core with an acetic acid group, often through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds may disrupt bacterial cell walls or inhibit essential enzymes.
- Case Study : A study demonstrated that related pyrazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli using disc diffusion methods .
Antioxidant Properties
The compound has shown potential as an antioxidant:
- DPPH Assay : The ability to scavenge free radicals was evaluated using the DPPH assay, revealing promising results in reducing oxidative stress .
Anti-inflammatory Effects
Research indicates that pyrazolo derivatives can modulate inflammatory responses:
- Cytokine Inhibition : Some studies report that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide .
Applications in Drug Development
The unique structure of 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid positions it as a candidate for drug development in several therapeutic areas:
Antibacterial Agents
Given its antimicrobial efficacy, this compound could be developed into a novel antibacterial agent targeting resistant strains of bacteria.
Antioxidant Supplements
Its antioxidant properties suggest potential applications in dietary supplements aimed at reducing oxidative stress-related diseases.
Anti-inflammatory Drugs
The ability to inhibit inflammatory cytokines opens avenues for developing treatments for chronic inflammatory conditions such as arthritis.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the pyrazole ring, aromatic substituents, or modifications to the acetic acid side chain. These changes influence molecular weight, solubility, and reactivity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid | C₁₃H₁₂F₃N₃O₂ | 299.25 | 937605-76-0 | 95% | 3,6-dimethyl; 4-CF₃; acetic acid |
| 2-[3-Methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C₁₆H₁₂F₃N₃O₂ | 335.29 | 937605-80-6 | 95% | 3-methyl; 6-phenyl; 4-CF₃; acetic acid |
| 2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C₁₇H₁₄F₃N₃O₃ | 365.31 | 937605-90-8 | 95% | 3-methyl; 6-(2-methoxyphenyl); 4-CF₃; acetic acid |
| 2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C₁₄H₁₅F₃N₃O₂ | 326.29 | 1018125-49-9 | 95% | 3-cyclopropyl; 6-ethyl; 4-CF₃; acetic acid |
| [4-(Difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C₁₀H₁₀F₂N₃O₃ | 267.21 | 1018150-76-9 | N/A | 4-CF₂H; 3-methyl; 6-keto; acetic acid (discontinued due to instability) |
Key Observations :
- Lipophilicity : The trifluoromethyl group (CF₃) increases hydrophobicity, but aromatic substituents (e.g., phenyl, methoxyphenyl) further elevate molecular weight and logP .
- Solubility : Acetic acid derivatives generally exhibit better aqueous solubility than ester or amide analogs .
- Stability: The 6-keto analog (CAS: 1018150-76-9) is discontinued, likely due to hydrolytic instability in the dihydropyridinone ring .
Biological Activity
The compound 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14F3N4O
- Molecular Weight : 366.31 g/mol
- CAS Number : 1011349-51-1
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to 2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A selectivity index for COX-2 over COX-1 indicates a favorable safety profile for gastrointestinal health .
Table 1: COX Inhibition Data
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Compound A | 30% | 80% | 2.67 |
| Compound B | 25% | 90% | 3.60 |
| Target Compound | 20% | 85% | 4.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, in a study comparing several pyrazolo derivatives against HepG2 liver cancer cells, the target compound exhibited a GI50 value of , indicating potent activity .
Table 2: Anticancer Efficacy Against Different Cell Lines
| Cell Line | GI50 (µM) |
|---|---|
| HepG2 | 0.01 |
| M9 ENL1 | 1.9 |
| A549 | 0.5 |
The mechanism underlying the biological activity of this compound involves several pathways:
- Inhibition of NF-kB Pathway : The compound has been shown to inhibit the phosphorylation of p65 in the NF-kB signaling pathway, which is crucial for inflammatory responses and cancer progression .
- Modulation of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins .
Case Studies
A notable case study involved the administration of the compound in a rodent model for evaluating its anti-inflammatory effects. The results indicated a significant reduction in paw edema when compared to control groups treated with saline. Histopathological analysis showed minimal damage to gastric tissues, suggesting a favorable safety profile .
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | TFA | Toluene | 72 | |
| Analogous pyrazole amine | H2SO4 | DMF | 45 |
What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. Key signals:
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.28) .
How is the compound screened for biological activity in academic settings?
Methodological Answer:
- In Vitro Assays :
- Target Identification : Kinase inhibition profiling (e.g., mTOR, p70S6K) using recombinant enzyme assays .
What protocols ensure purity and stability during storage?
Methodological Answer:
- Storage : Sealed containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
How is single-crystal X-ray diffraction used to resolve structural ambiguities?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Hydrogen Bond Length | 2.8–3.1 Å | |
| Torsion Angle (C–CF3) | 172.5° |
How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Effects :
- Synthetic Modifications : Replacing the acetic acid moiety with esters (e.g., ethyl) reduces solubility but improves cell permeability .
How to address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Case Study : In prostate cancer models, in vitro IC50 = 1.2 µM (PC-3 cells) vs. in vivo tumor reduction (30% at 10 mg/kg). Potential causes:
What mechanistic pathways underlie its anti-proliferative effects?
Methodological Answer:
- Primary Pathway : Inhibition of mTOR/p70S6K signaling, validated via:
- Secondary Pathway : Autophagy induction via Beclin-1 upregulation .
How to design in vivo efficacy studies for this compound?
Methodological Answer:
- Model Selection : Subcutaneous xenografts (e.g., PC-3 in nude mice) .
- Dosing Protocol :
- Toxicity Monitoring : Liver enzymes (ALT/AST) and body weight tracking .
What computational methods predict binding modes with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
